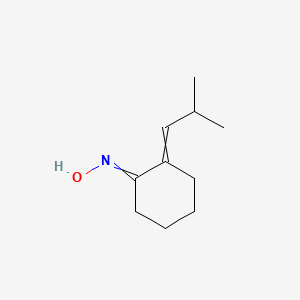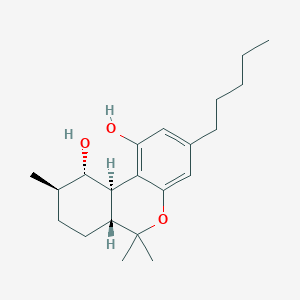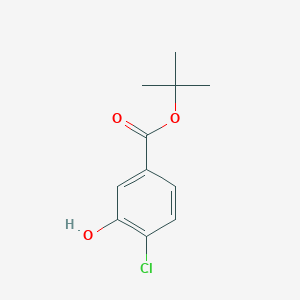![molecular formula C11H22N2O5 B14079061 Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-](/img/structure/B14079061.png)
Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy- is a derivative of lysine, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the N6 position and a hydroxyl group at the 5 position. The Boc group is commonly used in organic synthesis to protect amine groups during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy- typically involves the protection of the lysine amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The hydroxylation at the 5 position can be introduced through various methods, including oxidation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would typically include steps for purification, such as crystallization or chromatography, to isolate the desired product.
化学反应分析
Types of Reactions
Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Deprotection: Trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Regeneration of the hydroxyl group
Deprotection: Free amine derivative of lysine
科学研究应用
Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a protecting group in organic synthesis.
Biology: Studied for its role in protein modification and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy- involves its interaction with various molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other positions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
相似化合物的比较
Similar Compounds
- Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2,N2-dimethyl-
- Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Uniqueness
Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy- is unique due to the presence of both the Boc protecting group and the hydroxyl group. This combination allows for selective reactions and modifications, making it a valuable intermediate in synthetic chemistry and a versatile tool in biological research.
属性
分子式 |
C11H22N2O5 |
|---|---|
分子量 |
262.30 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C11H22N2O5/c1-11(2,3)18-10(17)13-6-7(14)4-5-8(12)9(15)16/h7-8,14H,4-6,12H2,1-3H3,(H,13,17)(H,15,16)/t7?,8-/m0/s1 |
InChI 键 |
OOAMGZCSNWGRDG-MQWKRIRWSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NCC(CC[C@@H](C(=O)O)N)O |
规范 SMILES |
CC(C)(C)OC(=O)NCC(CCC(C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078980.png)


![2-chloro-5-[(E)-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B14078994.png)




![1-(4-Bromophenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079016.png)
![1-(4-Fluorophenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079022.png)

![rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole,cis](/img/structure/B14079025.png)

![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079051.png)
